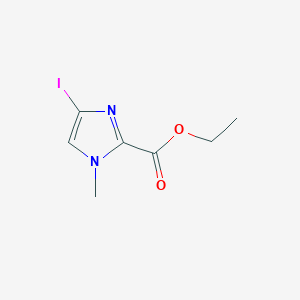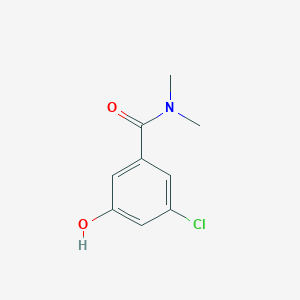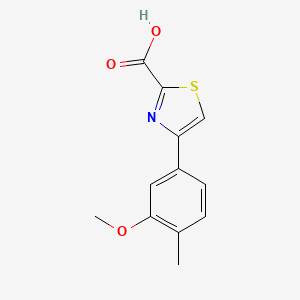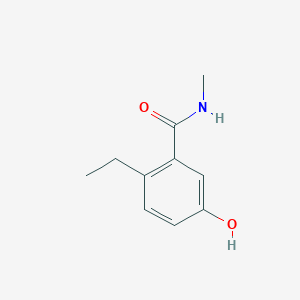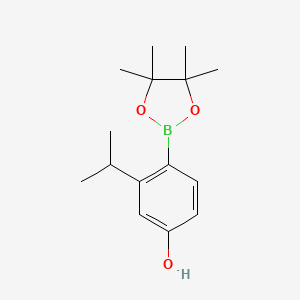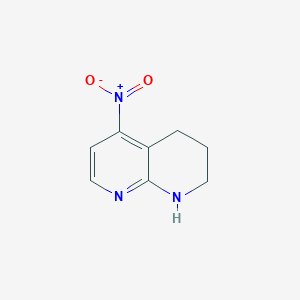![molecular formula C9H11N3O B14850240 2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is a heterocyclic compound that features a benzimidazole core with an aminoethyl and hydroxyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the aminoethyl and hydroxyl groups. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzimidazole derivatives with ketone or aldehyde functionalities.
Applications De Recherche Scientifique
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-AMINOETHYL-5(6)-METHOXY-BENZIMIDAZOLE: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-AMINOETHYL-5(6)-METHYL-BENZIMIDAZOLE: Features a methyl group instead of a hydroxyl group.
Uniqueness: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is unique due to the presence of both aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3-4,10H2,(H,11,12) |
Clé InChI |
DPOHIJXKNIRBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)NC(=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

